molecular formula C10H6BrNO B12951492 6-Bromoquinoline-5-carbaldehyde

6-Bromoquinoline-5-carbaldehyde

Cat. No.: B12951492
M. Wt: 236.06 g/mol
InChI Key: LPBOZOULARAPNK-UHFFFAOYSA-N
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Description

6-Bromoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an aldehyde group at the 5th position makes this compound unique and valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-5-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 6-bromoquinoline is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 5th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed:

Scientific Research Applications

6-Bromoquinoline-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-5-carbaldehyde in biological systems involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity. Specific pathways and targets are still under investigation, but its ability to modulate enzyme activity and protein function is of significant interest .

Comparison with Similar Compounds

    6-Bromoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    5-Chloroquinoline-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    6-Methoxyquinoline-5-carbaldehyde:

Uniqueness: 6-Bromoquinoline-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry .

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

6-bromoquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H

InChI Key

LPBOZOULARAPNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)Br)N=C1

Origin of Product

United States

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